Argiotoxin-636

Beschreibung

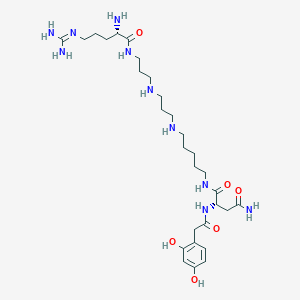

from the venom of Argiope aurantia; blocks neuromuscular transmission in insects; structure in first source.

Eigenschaften

IUPAC Name |

(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNICLJXPYLDAH-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909308 | |

| Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105029-41-2, 108687-79-2 | |

| Record name | (2S)-N1-[(16S)-16,21-Diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105029-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Argiopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105029412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argiotoxin-636 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Characterization of Argiotoxin-636: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argiotoxin-636 (ArgTX-636), a polyamine amide neurotoxin isolated from the venom of the orb-weaver spider Argiope lobata, has garnered significant scientific interest due to its potent and broad-spectrum antagonism of ionotropic glutamate (B1630785) receptors (iGluRs). This technical guide provides an in-depth overview of the discovery, isolation, mechanism of action, and experimental methodologies associated with this compound. Quantitative data on its biological activity is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this pivotal research tool and potential therapeutic lead.

Introduction

Spider venoms are complex cocktails of bioactive molecules, many of which have been refined by evolution to target the nervous systems of prey and predators. Among these, the venom of the orb-weaver spider Argiope lobata contains a family of polyamine toxins known as argiotoxins. This compound, named for its molecular weight of 636 g/mol , is a prominent member of this family. It is a potent, non-selective, and non-competitive open-channel blocker of ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors.[1] This property makes it an invaluable tool for neuropharmacological research and a subject of interest for the development of novel therapeutics for neurological disorders.

Discovery and Structure

This compound was discovered as part of broader investigations into the composition of Argiope lobata venom.[2] It belongs to the acylpolyamine family of toxins, which are characterized by a polyamine backbone linked to an aromatic moiety.

The chemical structure of this compound consists of a 2,4-dihydroxyphenylacetic acid headgroup, an asparagine residue, and a polyamine tail containing arginine.[1] Its IUPAC name is (2S) - N- { 5 - [ 3 - ( 3 - [ [ (2S)-2-amino-5-(diaminomethylideneamino) pentanoyl ] amino ] propylamino ) propylamino ] pentyl } -2- { [ 2 - (2,4-dihydroxyphenyl) acetyl ] amino } butanediamide.[1] The structure was elucidated using techniques such as 1H and 13C NMR spectroscopy and mass spectrometry.[1]

Mechanism of Action

This compound exerts its effects by physically blocking the ion channels of glutamate receptors. This blockade is both use-dependent and voltage-dependent, meaning its efficacy is enhanced when the receptor's channel is open and at more hyperpolarized membrane potentials.[1] The toxin is believed to bind within the pore of the open channel, preventing the influx of ions and thereby inhibiting neuronal excitation.[1]

Interaction with Glutamate Receptor Subtypes

This compound is a non-selective antagonist of iGluRs, demonstrating activity at NMDA, AMPA, and kainate receptors.[1] However, it exhibits a higher potency for NMDA receptors.[1]

-

NMDA Receptors: this compound acts as a trapping blocker of the NMDA receptor ion channel.[3] It has been shown to bind to a Mg2+ site within the channel.[4] The inhibition of [³H]-dizocilpine (MK-801) binding to NMDA receptors occurs with an IC50 of approximately 3 µM.[3]

-

AMPA and Kainate Receptors: this compound also blocks AMPA and kainate receptor channels in a voltage-dependent manner.[5] It has been demonstrated to be a trapping blocker of AMPA receptors.[6] While specific IC50 values for its interaction with AMPA and kainate receptors are not consistently reported in the literature, its blocking action on these receptors is well-documented.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

| Parameter | Value | Receptor/System | Reference |

| IC50 | ~ 3 µM | NMDA Receptor ([³H]-dizocilpine binding inhibition) | [3] |

| IC50 | 8.34 µM | Mushroom Tyrosinase (L-DOPA as substrate) | [7] |

| IC50 | 41.3 µM | Mushroom Tyrosinase (DHICA oxidase activity) | [7] |

| Concentration for 50% EPSC decrease | 4.4 x 10⁻⁷ M | Insect Neuromuscular Junction | [8] |

| Concentration for 50% EPSC decrease | 1.6 x 10⁻⁵ M | Frog Neuromuscular Junction | [8] |

Experimental Protocols

Venom Extraction from Argiope lobata

A common method for venom extraction from spiders is electrical stimulation.

Principle: A mild electrical current is applied to the spider's chelicerae, inducing muscle contractions that lead to venom expulsion.

General Protocol:

-

Anesthetize the spider using carbon dioxide.

-

Immobilize the spider, for instance, by securing it to a wax block.

-

Using fine-tipped electrodes, apply a brief, low-voltage electrical stimulus to the base of the chelicerae.

-

Collect the venom droplets that appear on the fangs using a microcapillary tube.

-

Store the collected venom at -20°C or below for further processing.

Note: The specific voltage and duration of the stimulus may need to be optimized for Argiope lobata.

Purification of this compound

This compound is typically purified from the crude venom using a combination of chromatographic techniques.[2]

Principle: This multi-step process separates the components of the venom based on their physicochemical properties, such as charge and hydrophobicity.

General Protocol:

-

Initial Fractionation (Ion Exchange Chromatography):

-

Dissolve the crude venom in a suitable buffer.

-

Load the venom solution onto an ion-exchange chromatography column (e.g., a cation exchange column).

-

Elute the bound components using a salt gradient.

-

Collect fractions and test for the presence of this compound (e.g., using a biological assay or mass spectrometry).

-

-

Final Purification (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC):

-

Pool the fractions containing this compound from the ion-exchange step.

-

Inject the pooled fractions onto an RP-HPLC column (e.g., a C18 column).

-

Elute the toxin using a gradient of an organic solvent (e.g., acetonitrile) in water, typically containing an ion-pairing agent like trifluoroacetic acid.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the final product using mass spectrometry and NMR.

-

Electrophysiological Analysis

The blocking effect of this compound on glutamate receptors is commonly studied using the patch-clamp technique on isolated neurons or oocytes expressing the target receptors.

Principle: This technique allows for the measurement of ion flow through single or multiple ion channels in the cell membrane.

General Protocol (Whole-Cell Patch-Clamp):

-

Prepare isolated neurons (e.g., from rat hippocampus) or Xenopus oocytes expressing the desired glutamate receptor subtype.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Perfuse the cell with a solution containing a glutamate receptor agonist (e.g., glutamate, NMDA, AMPA, or kainate) to elicit an inward current.

-

Once a stable baseline current is established, co-apply this compound with the agonist.

-

Record the change in the current amplitude to determine the extent of channel blockade.

-

To study the voltage-dependence of the block, repeat the experiment at different holding potentials.

-

To study the use-dependence, apply the agonist and toxin repeatedly and observe the cumulative blocking effect.

Visualizations

Experimental Workflow: From Venom to Pure Toxin

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway: this compound Block of Glutamate Receptors

Caption: Mechanism of ionotropic glutamate receptor blockade by this compound.

Conclusion

This compound stands out as a powerful molecular probe for investigating the structure and function of ionotropic glutamate receptors. Its well-characterized, albeit non-selective, antagonist activity makes it a valuable tool in neuroscience research. The detailed methodologies and quantitative data presented in this guide are intended to support researchers in harnessing the full potential of this fascinating neurotoxin. Further research to develop more selective analogs of this compound could pave the way for novel therapeutic interventions for a range of neurological conditions.

References

- 1. Argiotoxin - Wikipedia [en.wikipedia.org]

- 2. Venom Collection from Spiders and Snakes: Voluntary and Involuntary Extractions (“Milking”) and Venom Gland Extractions | Springer Nature Experiments [experiments.springernature.com]

- 3. google.com [google.com]

- 4. Effect of Milking Method, Diet, and Temperature on Venom Production in Scorpions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Argiotoxin detects molecular differences in AMPA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Argiotoxin in the closed AMPA receptor channel: experimental and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. latoxan.com [latoxan.com]

Argiotoxin-636: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argiotoxin-636 (ArgTX-636), a polyamine amide toxin originally isolated from the venom of the orb-weaver spider Argiope lobata, has garnered significant attention within the scientific community for its potent and selective action on ionotropic glutamate (B1630785) receptors (iGluRs). These receptors are fundamental to excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in a host of neurological disorders. ArgTX-636's unique structure and mechanism of action make it a valuable pharmacological tool and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound.

Chemical Structure

This compound is a fascinating molecular assembly, characterized by four key structural components: a chromophoric head, an amino acid linker, a flexible polyamine tail, and a terminal basic amino acid.

The head region consists of 2,4-dihydroxyphenylacetic acid , which contributes to the toxin's overall structure and potential interactions with its biological targets.[1] This aromatic moiety is linked via an amide bond to an L-asparagine residue. The asparagine, in turn, is connected to a long and flexible polyamine chain. This polyamine backbone is crucial for the toxin's ability to penetrate and block the ion channels of its target receptors. Finally, the polyamine tail is capped with an L-arginine residue, whose guanidinium (B1211019) group provides a positive charge that is critical for the toxin's binding and activity. The systematic IUPAC name for this compound is (2S)-N¹-[5-[[3-[[3-(L-arginylamino)propyl]amino]propyl]amino]pentyl]-2-[(2,4-dihydroxyphenyl)acetyl]amino]succinamide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₅₂N₁₀O₆ |

| Molecular Weight | 636.78 g/mol |

| IUPAC Name | (2S)-N¹-[5-[[3-[[3-(L-arginylamino)propyl]amino]propyl]amino]pentyl]-2-[(2,4-dihydroxyphenyl)acetyl]amino]succinamide |

| SMILES String | N--INVALID-LINK--C(=O)NCCCNCCCNCCCCCNC(=O)--INVALID-LINK--NC(=O)Cc1ccc(O)cc1O |

Below is a two-dimensional representation of the chemical structure of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Argiotoxin-636

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argiotoxin-636 (ArgTX-636) is a polyamine toxin isolated from the venom of the orb-weaver spider, Argiope lobata. As a potent antagonist of ionotropic glutamate (B1630785) receptors (iGluRs), it has garnered significant interest within the neuroscience and pharmacology communities. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular interactions, quantitative pharmacological data, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Ionotropic Glutamate Receptor Antagonism

This compound functions as a non-specific, non-competitive antagonist of ionotropic glutamate receptors, which include the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptor subtypes.[1] Its primary mechanism involves the physical blockade of the ion channel pore, thereby preventing the influx of cations and subsequent neuronal depolarization.[2]

The antagonism exhibited by this compound is both voltage-dependent and use-dependent . This means that its blocking efficiency is increased when the neuron is depolarized and when the glutamate receptors are activated by their agonist.[1][2] This characteristic suggests that the toxin enters and binds within the ion channel pore when it is in the open state. For NMDA receptors, it has been proposed that this compound binds to a magnesium (Mg2+) binding site within the channel.[3][4]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified across various receptor systems and experimental preparations. The following table summarizes key quantitative data.

| Target System | Parameter | Value | Experimental Context | Reference(s) |

| Insect Neuromuscular Junction | EPSC Inhibition | 50% decrease at 4.4 x 10⁻⁷ M | Electrophysiology | [5] |

| Frog Neuromuscular Junction | EPSC Inhibition | 50% decrease at 1.6 x 10⁻⁵ M | Electrophysiology | [5] |

| Rat Brain Membranes (NMDA Receptor) | Apparent Potency | ~3 µM | [³H]-dizocilpine binding assay | [3][4] |

| Mushroom Tyrosinase | IC₅₀ | 8.34 µM | Enzyme activity assay (L-DOPA as substrate) | [6] |

| Mushroom Tyrosinase (DHICA oxidase activity) | IC₅₀ | 41.3 µM | Enzyme activity assay | [6] |

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is employed to measure the ion flow across the membrane of a single neuron while controlling the membrane voltage. It is crucial for studying the voltage- and use-dependent block of iGluRs by this compound.

Methodology:

-

Cell Preparation: Neurons (e.g., from rat hippocampus or cortex) are cultured on coverslips. Alternatively, Xenopus oocytes are injected with mRNA encoding specific glutamate receptor subunits.

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic environment. The standard internal solution may contain (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Na₂, and 0.5 GTP-Na₃, with the pH adjusted to 7.2 with KOH.

-

Giga-seal Formation: The micropipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the cell's interior.

-

Voltage Clamping and Data Acquisition: The membrane potential is held at a specific voltage (e.g., -70 mV) using a patch-clamp amplifier. Glutamate receptor agonists (e.g., NMDA, AMPA) are applied to elicit an inward current. This compound is then co-applied with the agonist to measure the extent of channel block. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Data Analysis: The reduction in the agonist-evoked current in the presence of this compound is quantified to determine its inhibitory potency (e.g., IC₅₀).

Radioligand Binding Assay

This method is used to study the binding of this compound to its receptor targets, often by measuring its ability to displace a radiolabeled ligand that binds to a known site on the receptor.

Methodology:

-

Membrane Preparation: Rat brains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction containing the glutamate receptors.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand, such as [³H]-dizocilpine (MK-801), which binds within the NMDA receptor channel. Various concentrations of this compound are added to compete for binding.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membranes with bound radioligand from the unbound radioligand in the solution.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of radiolabeled ligand displaced by this compound is used to calculate its binding affinity (Ki) or inhibitory potency (IC₅₀).

Signaling Pathways and Downstream Effects

The blockade of ionotropic glutamate receptors by this compound has significant downstream consequences for intracellular signaling cascades. By preventing Ca²⁺ influx through NMDA and Ca²⁺-permeable AMPA receptors, this compound can inhibit the activation of numerous Ca²⁺-dependent enzymes and signaling pathways. This includes the calmodulin/CaMKII pathway, the calcineurin pathway, and the activation of nitric oxide synthase (nNOS). Ultimately, this can lead to a reduction in gene expression changes mediated by transcription factors such as CREB and NF-κB.

Experimental Workflow Visualization

The process of investigating the effects of this compound on neuronal activity can be visualized as a multi-step workflow.

Conclusion

This compound is a valuable pharmacological tool for studying the function of ionotropic glutamate receptors. Its mechanism as a non-competitive, voltage- and use-dependent open-channel blocker is well-established. The quantitative data on its potency and the detailed experimental protocols for its characterization provide a solid foundation for its use in neuroscience research and drug development. Further investigation into its effects on specific iGluR subtypes and downstream signaling pathways will continue to enhance our understanding of glutamatergic neurotransmission and its role in neurological disorders.

References

- 1. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 2. The spider toxin, argiotoxin636, binds to a Mg2+ site on the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. homepages.gac.edu [homepages.gac.edu]

- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

Argiotoxin-636: A Technical Guide to its Antagonism of Ionotropic Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argiotoxin-636 (ArgTX-636), a polyamine toxin isolated from the venom of the orb-weaver spider Argiope lobata, is a potent non-selective antagonist of ionotropic glutamate (B1630785) receptors (iGluRs).[1] This technical guide provides an in-depth overview of the biochemical structure, mechanism of action, and pharmacological properties of ArgTX-636. It details its interaction with NMDA, AMPA, and kainate receptor subtypes, presenting quantitative data on its inhibitory activity. Furthermore, this document outlines key experimental protocols for studying ArgTX-636 and visualizes the associated signaling pathways and experimental workflows, offering a comprehensive resource for researchers in neuroscience and drug development.

Introduction to this compound

This compound is a low-molecular-weight neurotoxin characterized by a polyamine backbone linked to an asparagine residue, which is in turn connected to a 2,4-dihydroxyphenylacetic acid moiety.[1] This unique structure, featuring highly functional polar groups like phenolic hydroxyls, amines, and guanidine (B92328) residues, underpins its potent activity at iGluRs.[1] As the primary mediators of fast excitatory synaptic transmission in the mammalian central nervous system (CNS), iGluRs are crucial for neuronal communication, learning, and memory.[2][3] Their dysfunction is implicated in various neurological disorders, making them significant targets for pharmacological intervention.[2][4] ArgTX-636 serves as a valuable pharmacological tool for investigating the function of these receptors and holds potential for the development of novel neuroprotective and therapeutic agents.[1]

Biochemical Structure and Properties

ArgTX-636 is classified as an acylpolyamine, a family of neurotoxic compounds found in spider venom.[1] Its systematic name is (2S)-N-{5-[3-(3-[[(2S)-2-amino-5-(diaminomethylideneamino) pentanoyl]amino]propylamino)propylamino]pentyl}-2-{[2-(2,4-dihydroxyphenyl)acetyl]amino}butanediamide.[1] The structure of ArgTX-636 consists of four key segments: a lipophilic aromatic acyl head, a linker amino acid, a polyamine backbone, and a backbone tail.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H52N10O6 | [1] |

| Molecular Weight | 636.78658 g/mol | [1] |

| IUPAC Name | (2S)-N-{5-[3-(3-[[(2S)-2-amino-5-(diaminomethylideneamino) pentanoyl]amino]propylamino)propylamino]pentyl}-2-{[2-(2,4-dihydroxyphenyl)acetyl]amino}butanediamide | [1] |

| CAS Registry No. | 105029-41-2 | [6] |

| PubChem CID | 122294 | [6] |

Mechanism of Action at Ionotropic Glutamate Receptors

Glutamate, the principal excitatory neurotransmitter in the CNS, activates both ionotropic and metabotropic receptors.[4][7] Ionotropic glutamate receptors are ligand-gated ion channels that, upon glutamate binding, permit the influx of cations such as Na+ and Ca2+, leading to neuronal depolarization.[2][7] There are three main subtypes of iGluRs: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors.[2]

This compound acts as a non-selective antagonist at all three iGluR subtypes.[1] Its primary mechanism of action is an open-channel block, meaning it binds within the ion channel pore of the activated receptor, physically occluding the passage of ions.[1] This inhibition is both use- and voltage-dependent.[1] ArgTX-636 has a particularly high affinity for NMDA receptors.[1]

Interaction with NMDA Receptors

NMDA receptors are unique in their requirement for both glutamate and a co-agonist (glycine or D-serine) for activation, as well as their voltage-dependent block by magnesium ions (Mg2+).[2] ArgTX-636 is believed to exert its inhibitory effect on the NMDA receptor complex by binding to one of the Mg2+ sites located within the ion channel.[8][9] The predicted binding site is within the pore region formed by residues in the transmembrane M3 and the M2 pore-loop segments of the GluN1 and GluN2A subunits.[10]

Interaction with AMPA and Kainate Receptors

AMPA receptors mediate the majority of fast excitatory neurotransmission, while kainate receptors have roles in both pre- and postsynaptic modulation.[2][11] this compound also blocks AMPA and kainate receptor channels in a voltage-dependent manner.[12] The toxin's sensitivity is influenced by the subunit composition of the AMPA receptor, particularly the transmembrane region that also determines divalent cation permeability.[12] This property allows ArgTX-636 to be used as a tool to analyze the subunit composition of native AMPA receptors.[12]

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to inhibit 50% of the receptor's response.

Table 2: Inhibitory Potency (IC50) of this compound at Ionotropic Glutamate Receptors

| Receptor Subtype | Experimental System | IC50 Value | Reference |

| NMDA Receptor | [3H]-dizocilpine binding in rat brain membranes | ~3 µM | [9] |

| Calcium-permeable AMPA Receptors | Whole-cell patch-clamp on rat brain neurons | 30-60 µM (for related amidine-containing compounds) | [13] |

| Mushroom Tyrosinase (DOPA oxidase activity) | in vitro enzyme assay | 8.34 µM | [14] |

| Mushroom Tyrosinase (DHICA oxidase activity) | in vitro enzyme assay | 41.3 µM | [14] |

Note: Data on the precise IC50 values for AMPA and kainate receptors are less consistently reported in the literature compared to NMDA receptors.

Experimental Protocols

The study of this compound's effects on glutamate receptors involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Channel Block

This protocol is used to measure the ion flow through glutamate receptors in isolated neurons and assess the blocking effect of this compound.

Objective: To characterize the voltage- and use-dependent block of iGluRs by ArgTX-636.

Materials:

-

Cultured neurons (e.g., rat hippocampal or cortical neurons)

-

External solution (in mM): 150 NaCl, 2.8 KCl, 10 HEPES, 4 CaCl2, 10 glucose, pH 7.3 with NaOH.[15]

-

Internal pipette solution (in mM): appropriate concentrations of salts to mimic the intracellular environment.

-

Agonists: Glutamate, NMDA, AMPA, or Kainate

-

Co-agonist (for NMDA receptors): Glycine[15]

-

Antagonists for other receptors to isolate iGluR currents (e.g., picrotoxin (B1677862) for GABAA receptors, strychnine (B123637) for glycine (B1666218) receptors, tetrodotoxin (B1210768) for voltage-gated sodium channels).[15]

-

This compound stock solution

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a neuron with the micropipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.[16]

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply the specific agonist (and co-agonist for NMDA) to evoke an inward current.

-

Once a stable baseline current is established, co-apply the agonist and varying concentrations of this compound.

-

To test for voltage-dependence, repeat steps 7 and 8 at different holding potentials.

-

To test for use-dependence, apply repetitive pulses of the agonist in the presence of ArgTX-636 and observe the progressive block.

-

Record and analyze the currents to determine the extent of inhibition and calculate the IC50 value.

Expected Outcome: A reduction in the amplitude of the agonist-evoked current in the presence of this compound, with the degree of block increasing at more negative holding potentials (for voltage-dependence) and with repeated agonist application (for use-dependence).

Protocol 2: Radioligand Binding Assay

This protocol is used to study the binding of this compound to the NMDA receptor complex.

Objective: To determine the apparent potency of ArgTX-636 by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

-

Rat brain membranes (well-washed)

-

[3H]-dizocilpine (MK-801), a radiolabeled NMDA receptor channel blocker

-

This compound

-

Assay buffer

-

Glutamate, glycine, and spermidine

-

Scintillation vials and scintillation fluid

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare rat brain membranes.

-

Incubate the membranes with a fixed concentration of [3H]-dizocilpine and varying concentrations of this compound.

-

Include control tubes with no ArgTX-636 and tubes for non-specific binding (in the presence of a high concentration of a non-radiolabeled ligand).

-

To test for dependence on other ligands, perform the assay in the presence of varying concentrations of glutamate, glycine, or spermidine.

-

After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine its apparent potency.[8]

Expected Outcome: A dose-dependent decrease in [3H]-dizocilpine binding in the presence of increasing concentrations of this compound.[9]

Signaling Pathways

The antagonism of iGluRs by this compound disrupts the normal signaling cascade initiated by glutamate.

Glutamate Receptor Signaling Pathway

Under normal physiological conditions, glutamate released from the presynaptic terminal binds to postsynaptic iGluRs.[7] This leads to the opening of the ion channel, causing an influx of Na+ and Ca2+.[7] The resulting depolarization generates an excitatory postsynaptic potential (EPSP).[7] The influx of Ca2+ through NMDA receptors is particularly important as it acts as a second messenger, activating a variety of downstream signaling cascades involving enzymes like CaMKII and protein kinase C, which are crucial for synaptic plasticity, learning, and memory.[4]

Disruption by this compound

This compound, by blocking the open ion channel of iGluRs, prevents the influx of Na+ and Ca2+. This action inhibits the depolarization of the postsynaptic membrane and the subsequent activation of Ca2+-dependent downstream signaling pathways. This blockade of excitatory neurotransmission underlies the neurotoxic effects of the spider venom and its potential therapeutic applications in conditions of glutamate excitotoxicity.

Conclusion and Future Directions

This compound is a powerful and versatile tool for the study of ionotropic glutamate receptors. Its non-selective, open-channel blocking mechanism provides a means to probe the function and structure of NMDA, AMPA, and kainate receptors. While its lack of selectivity can be a limitation, structure-activity relationship studies have shown that it is possible to design analogues of ArgTX-636 with increased potency and selectivity for specific iGluR subtypes.[17][18] The development of such analogues, including fluorescently labeled versions, will further enhance our ability to study iGluR dynamics in living neurons.[18] Continued research into this compound and its derivatives holds promise for the development of novel therapeutic strategies for a range of neurological disorders characterized by glutamatergic dysfunction.

References

- 1. Argiotoxin - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. argiotoxin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. The spider toxin, argiotoxin636, binds to a Mg2+ site on the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The spider toxin, argiotoxin636, binds to a Mg2+ site on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of ArgTX-636 in the NMDA receptor ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Argiotoxin detects molecular differences in AMPA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ArgTX-636, a polyamine isolated from spider venom: A novel class of melanogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship studies of argiotoxins: selective and potent inhibitors of ionotropic glutamate receptors. | Semantic Scholar [semanticscholar.org]

- 18. Development of potent fluorescent polyamine toxins and application in labeling of ionotropic glutamate receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Argiotoxin-636 and its Blockade of the NMDA Receptor Channel

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Argiotoxin-636 (ArgTX-636), a polyamine toxin isolated from the venom of the orb-weaver spider Argiope lobata, is a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This technical guide provides a comprehensive overview of the molecular characteristics of ArgTX-636, its mechanism of action as an open-channel blocker of the NMDA receptor, and the downstream consequences of this blockade. Detailed experimental protocols for studying this interaction, quantitative data on its binding kinetics and potency, and visualizations of the relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in neuroscience and drug development.

Introduction to this compound

Origin and Structure

This compound is a member of the acylpolyamine family of neurotoxins.[1] Its structure consists of a polyamine tail linked to a 2,4-dihydroxyphenylacetic acid chromophore and a terminal arginine residue.[1] This unique structure confers its ability to enter and block the ion channel of the NMDA receptor.

Therapeutic and Research Significance

The ability of ArgTX-636 to selectively block NMDA receptors makes it a valuable pharmacological tool for studying the physiological and pathological roles of these receptors in processes such as synaptic plasticity, learning, and memory, as well as in neurodegenerative diseases.[1][2] Its potential as a neuroprotective agent is an area of active investigation.[1]

Mechanism of NMDA Receptor Channel Block

This compound acts as a voltage-dependent and use-dependent open-channel blocker of the NMDA receptor.[3] This means that the toxin can only access its binding site when the receptor is in its activated, open state, and the degree of block is influenced by the membrane potential.

Binding Site and Molecular Interactions

The binding site for ArgTX-636 is located within the pore of the NMDA receptor's ion channel.[4] Specifically, it interacts with residues in the transmembrane M2 pore-loop and M3 segments of the GluN1 and GluN2 subunits.[4] Mutational analysis has identified key amino acid residues within this region that are critical for the binding and blocking action of the toxin.[4]

Kinetics of Block

The interaction of ArgTX-636 with the NMDA receptor channel is characterized by rapid association and dissociation rates. It has been described as a "trapping" blocker, suggesting that the channel can close while the toxin is bound within the pore.[5]

Quantitative Data

The following tables summarize the key quantitative parameters describing the interaction of this compound with the NMDA receptor.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Receptor Subtype | Experimental Condition | Reference |

| IC₅₀ | ~3 µM | Native (rat brain) | [³H]-dizocilpine binding | [6] |

| K₋ | 48 nM | Recombinant GluN1/2A | Whole-cell patch clamp | [5] |

Table 2: Kinetic Constants of this compound Block

| Parameter | Value | Receptor Subtype | Experimental Condition | Reference |

| kₒₙ (Association rate) | 4.4 ± 0.3 x 10⁶ M⁻¹s⁻¹ | Recombinant GluN1/2A | Whole-cell patch clamp | [5] |

| kₒբբ (Dissociation rate) | 0.36 ± 0.09 s⁻¹ | Recombinant GluN1/2A | Whole-cell patch clamp | [5] |

Table 3: Voltage Dependence of this compound Block

| Membrane Potential | Degree of Block | Experimental System | Reference |

| More negative potentials (-40mV to -100mV) | More rapid and pronounced block | Rat cortical neurons | [3] |

| Positive potentials (+20mV to +60mV) | Reversal of block | Rat cortical neurons | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptors in real-time and assess the blocking effect of this compound.

Objective: To characterize the kinetics and voltage-dependence of NMDA receptor channel block by ArgTX-636.

Materials:

-

HEK293 or tsA201 cells transiently transfected with desired NMDA receptor subunits (e.g., GluN1/GluN2A).

-

External (extracellular) solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, pH adjusted to 7.2 with NaOH.

-

Internal (pipette) solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH adjusted to 7.2 with CsOH.

-

NMDA receptor agonists: Glutamate (B1630785) and Glycine.

-

This compound stock solution.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Culture and transfect cells with the NMDA receptor subunit cDNAs of interest.

-

Prepare external and internal recording solutions.

-

Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Clamp the cell membrane at a holding potential of -60 mV or as desired for the experiment.

-

Apply agonists (e.g., 100 µM glutamate and 50 µM glycine) to elicit an NMDA receptor-mediated current.

-

Once a stable baseline current is achieved, co-apply this compound with the agonists.

-

Record the rate of current decay to determine the onset of the block (kₒₙ).

-

Wash out the this compound while continuing to apply agonists to measure the rate of current recovery and determine the offset of the block (kₒբբ).

-

To study voltage-dependence, repeat steps 6-9 at various holding potentials.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the NMDA receptor.

Objective: To determine the IC₅₀ value of ArgTX-636 for the NMDA receptor.

Materials:

-

Rat brain membranes (or membranes from cells expressing NMDA receptors).

-

[³H]-dizocilpine (MK-801) as the radioligand.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glutamate and glycine.

-

Various concentrations of this compound.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare well-washed rat brain membranes.

-

In a series of tubes, incubate the membranes with a fixed concentration of [³H]-dizocilpine and saturating concentrations of glutamate and glycine.

-

Add increasing concentrations of this compound to the tubes.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of [³H]-dizocilpine binding against the concentration of this compound to determine the IC₅₀ value.

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues in the NMDA receptor channel that are crucial for this compound binding.

Objective: To identify key amino acid residues involved in the interaction between this compound and the NMDA receptor.

Materials:

-

Plasmid DNA encoding the NMDA receptor subunit of interest (e.g., GluN1 or GluN2A).

-

Mutagenic primers containing the desired base pair changes.

-

High-fidelity DNA polymerase.

-

DpnI restriction enzyme.

-

Competent E. coli for transformation.

-

Cell line for expression and functional analysis (e.g., HEK293 cells).

Procedure:

-

Design mutagenic primers to introduce specific amino acid substitutions in the putative binding site of the NMDA receptor subunit.

-

Perform PCR using the plasmid DNA as a template and the mutagenic primers to generate the mutated plasmid.

-

Digest the parental, non-mutated DNA template with DpnI.

-

Transform the mutated plasmid into competent E. coli.

-

Select and grow a colony containing the mutated plasmid and purify the plasmid DNA.

-

Sequence the purified plasmid to confirm the desired mutation.

-

Transfect the mutated plasmid into an expression system (e.g., HEK293 cells).

-

Functionally assess the effect of the mutation on this compound block using whole-cell patch-clamp electrophysiology as described in Protocol 5.1.

Signaling Pathways and Logical Relationships

The blockade of NMDA receptors by this compound has significant implications for downstream intracellular signaling cascades that are crucial for neuronal function.

NMDA Receptor Activation and Downstream Signaling

Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine), along with depolarization of the postsynaptic membrane to relieve the voltage-dependent block by Mg²⁺ ions. The subsequent influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of signaling events.

References

- 1. Repeated NMDA receptor activation induces distinct intracellular calcium changes in subpopulations of striatal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of responses to excitatory amino acids on rat cortical neurones by the spider toxin, argiotoxin636 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 6. Action of argiotoxin636 on N-methyl-D-aspartate channels in cerebellar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Argiotoxin-636: A Technical Guide to its Biochemical Properties and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argiotoxin-636 (ArgTX-636) is a polyamine amide neurotoxin originally isolated from the venom of the orb-weaver spider, Argiope lobata. As a potent non-competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs), including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, ArgTX-636 has emerged as a critical pharmacological tool for studying the structure and function of these essential components of excitatory neurotransmission in the central nervous system.[1] Its unique mechanism of action as an open-channel blocker provides a valuable probe for investigating ion channel dynamics and has spurred interest in its therapeutic potential for neurological disorders characterized by excessive glutamate receptor activity. This technical guide provides an in-depth overview of the biochemical properties of this compound, supported by quantitative data and detailed experimental protocols for its study.

Physicochemical Properties and Structure

This compound is a low-molecular-weight compound characterized by a polyamine tail linked to an asparagine residue, which is in turn connected to a 2,4-dihydroxyphenylacetic acid chromophore.[1] This unique structure, with its cationic polyamine chain and aromatic headgroup, is crucial for its interaction with the ion channel pore of glutamate receptors.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₅₂N₁₀O₆ | --INVALID-LINK-- |

| Molecular Weight | 636.79 g/mol | --INVALID-LINK-- |

| CAS Number | 108687-79-2 | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Mechanism of Action

This compound functions as a non-competitive antagonist of ionotropic glutamate receptors by physically occluding the ion channel pore.[1] Its binding is state-dependent, showing a strong preference for the open state of the channel. This "open-channel block" is also voltage-dependent, with the positively charged polyamine tail being drawn into the channel by a negative membrane potential.[2]

Furthermore, ArgTX-636 exhibits a "trapping block" mechanism, meaning it can remain bound within the channel even after the agonist has dissociated and the channel has closed.[3] This property makes it a particularly effective and long-lasting inhibitor.

Signaling Pathway of Glutamate Receptor Antagonism by this compound

Caption: Glutamate binding opens the iGluR channel, allowing ion influx. ArgTX-636 then enters and blocks the open pore.

Quantitative Data

The inhibitory potency of this compound varies depending on the glutamate receptor subtype and the specific experimental conditions.

| Receptor Subtype | Parameter | Value | Conditions | Reference |

| NMDA | Apparent Potency | ~3 µM | Inhibition of [³H]-dizocilpine binding in rat brain membranes. | [4] |

| AMPA (GluA2-lacking) | IC₅₀ | 30-60 µM | Whole-cell patch-clamp on isolated rat brain neurons. | [5] |

| Mushroom Tyrosinase | IC₅₀ | 8.34 µM | L-DOPA as substrate. | |

| DHICA Oxidase | IC₅₀ | 41.3 µM | Mushroom tyrosinase activity. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biochemical properties of this compound.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of this compound on ion channel currents in real-time.

Objective: To determine the IC₅₀ and voltage-dependence of this compound block of glutamate receptors.

Materials:

-

Cultured neurons or HEK293 cells expressing the glutamate receptor of interest.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for patch pipettes.

-

External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with CsOH).

-

Agonist solution: External solution containing the appropriate glutamate receptor agonist (e.g., 100 µM NMDA + 10 µM glycine, or 100 µM AMPA).

-

This compound stock solution (1 mM in water).

Procedure:

-

Prepare cells for recording on the stage of an inverted microscope.

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply the agonist solution using a rapid perfusion system to elicit a baseline current.

-

Once a stable baseline is achieved, co-apply the agonist solution with varying concentrations of this compound.

-

Record the peak and steady-state current at each concentration.

-

To assess voltage-dependence, repeat steps 5-7 at different holding potentials (e.g., -80 mV to +40 mV in 20 mV increments).

-

Calculate the percentage of inhibition at each concentration and fit the data to a dose-response curve to determine the IC₅₀.

Workflow for Whole-Cell Voltage-Clamp Experiment

Caption: A streamlined workflow for determining the inhibitory properties of ArgTX-636 using whole-cell voltage-clamp.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the NMDA receptor ion channel.

Objective: To determine the apparent binding affinity (Ki) of this compound by its ability to displace a radiolabeled channel blocker.

Materials:

-

Rat brain cortices.

-

[³H]-MK-801 (dizocilpine) - a radiolabeled NMDA receptor channel blocker.

-

Scintillation counter.

-

Glass fiber filters.

-

Homogenization buffer: 5 mM Tris-HCl (pH 7.4).

-

Assay buffer: 5 mM Tris-HCl (pH 7.4) containing 10 µM glutamate and 10 µM glycine.

-

Non-specific binding solution: Assay buffer containing a high concentration of unlabeled MK-801 (e.g., 10 µM).

-

This compound stock solution (1 mM in water).

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain cortices in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.

-

Wash the pellet by resuspending in homogenization buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein (e.g., 100 µg).

-

Add a constant concentration of [³H]-MK-801 (e.g., 5 nM).

-

Add increasing concentrations of this compound (e.g., 1 nM to 100 µM).

-

For total binding, add only [³H]-MK-801 and membranes.

-

For non-specific binding, add [³H]-MK-801, membranes, and the non-specific binding solution.

-

Incubate all tubes at room temperature for 2 hours.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters.

-

Wash the filters three times with ice-cold homogenization buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound (Total binding - Non-specific binding).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a competition binding curve to determine the IC₅₀, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

Logical Flow of a Radioligand Competition Binding Assay

Caption: A logical diagram illustrating the steps involved in a radioligand competition binding assay to determine the affinity of ArgTX-636.

Conclusion

This compound is a powerful and versatile tool for the study of ionotropic glutamate receptors. Its well-characterized mechanism of action as a voltage-dependent open-channel blocker, combined with the availability of robust experimental protocols, makes it an invaluable asset for researchers in neuroscience and drug discovery. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for the design and execution of experiments aimed at further elucidating the complex roles of glutamate receptors in health and disease, and for the potential development of novel therapeutics targeting these critical neuronal signaling molecules.

References

- 1. Argiotoxin - Wikipedia [en.wikipedia.org]

- 2. Argiotoxin detects molecular differences in AMPA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Argiotoxin in the closed AMPA receptor channel: experimental and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The spider toxin, argiotoxin636, binds to a Mg2+ site on the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Argiotoxin-636 Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argiotoxin-636 (ArgTX-636), a polyamine amide toxin isolated from the venom of the orb-weaver spider Argiope lobata, is a potent non-selective antagonist of ionotropic glutamate (B1630785) receptors (iGluRs), including the NMDA and AMPA receptor subtypes.[1][2] Its unique structure, characterized by a polyamine tail, an amino acid linker, and an aromatic headgroup, has made it a valuable pharmacological tool and a promising scaffold for the development of selective iGluR modulators.[3][4] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of ArgTX-636, detailing the key structural motifs responsible for its biological activity and selectivity. We present quantitative data for various analogs, outline key experimental protocols for their synthesis and evaluation, and visualize the underlying molecular interactions and signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound functions as a non-competitive, open-channel blocker of iGluRs.[1][5] This means it binds within the ion channel pore of the receptor when it is in its open state, physically occluding the passage of ions.[2][5] The toxin's polyamine backbone, with its positively charged amino groups at physiological pH, is crucial for this interaction, as it is drawn into the negatively charged environment of the channel pore.[1] ArgTX-636 exhibits voltage-dependent and use-dependent inhibition, characteristic of open-channel blockers.[6] Studies have suggested that ArgTX-636 binds to a site within the NMDA receptor channel that overlaps with the Mg2+ binding site.[7][8][9]

The general structure of this compound can be divided into three key domains: the aromatic headgroup, the amino acid linker, and the polyamine tail. Modifications to each of these regions have profound effects on the toxin's potency and selectivity for different iGluR subtypes, forming the basis of its structure-activity relationship.

Figure 1: Key structural domains of this compound.

Structure-Activity Relationship (SAR) Data

Systematic modifications of the this compound structure have led to the identification of analogs with enhanced selectivity for either NMDA or AMPA receptors. The following tables summarize the quantitative SAR data for key analogs.

Table 1: Modifications of the Polyamine Chain

The polyamine tail is a primary determinant of iGluR subtype selectivity. Altering the length and the number and spacing of the amino groups in the polyamine chain significantly impacts the inhibitory activity of the analogs.

| Compound | Modification from ArgTX-636 | IC50 (nM) at NMDA Receptors | IC50 (nM) at AMPA Receptors | Selectivity |

| ArgTX-636 | - | 25 | 50 | Non-selective |

| Analog 1 | Removal of the terminal arginine | 1500 | >10000 | Reduced potency |

| ArgTX-75 | Replacement of an internal amine with a methylene (B1212753) group | 17 | 1200 | NMDA selective |

| ArgTX-48 | Replacement of a different internal amine with a methylene group | 950 | 19 | AMPA selective |

Note: IC50 values are approximate and can vary depending on the specific receptor subunit composition and experimental conditions.[3][5]

Table 2: Modifications of the Aromatic Headgroup

The aromatic headgroup also contributes to the potency and selectivity of this compound analogs.

| Compound | Aromatic Headgroup | IC50 (nM) at NMDA Receptors | IC50 (nM) at AMPA Receptors |

| ArgTX-636 | 2,4-dihydroxyphenylacetic acid | 25 | 50 |

| Analog 2 | 4-hydroxyphenylacetic acid | 45 | 80 |

| Analog 3 | Indole-3-acetic acid | 30 | 65 |

Note: Data is compiled from multiple sources and serves as a representative illustration of SAR trends.[2]

Experimental Protocols

Solid-Phase Synthesis of this compound Analogs

A robust solid-phase synthesis methodology has been developed for the efficient production of this compound and its analogs.[2][3] This approach allows for the systematic modification of the different structural domains.

General Protocol:

-

Resin Preparation: A backbone amide linker (BAL) resin is typically used as the solid support.

-

Attachment of the First Building Block: The C-terminal arginine (or another terminal group) is coupled to the resin.

-

Polyamine Chain Assembly: The polyamine chain is constructed by the sequential addition of protected polyamine building blocks.

-

Coupling of the Amino Acid Linker: The asparagine linker is coupled to the growing polyamine chain.

-

Attachment of the Aromatic Headgroup: The desired aromatic headgroup is coupled to the N-terminus of the asparagine linker.

-

Cleavage and Deprotection: The synthesized analog is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC).

Figure 2: Generalized workflow for the solid-phase synthesis of this compound analogs.

Electrophysiological Evaluation of iGluR Antagonism

The functional activity of this compound analogs is assessed using two-electrode voltage-clamp or patch-clamp electrophysiology on Xenopus oocytes or mammalian cells expressing specific iGluR subtypes.

Whole-Cell Patch Clamp Protocol:

-

Cell Culture: HEK293 cells are transiently or stably transfected with the cDNA encoding the desired iGluR subunits (e.g., GluN1/GluN2A for NMDA receptors or GluA2 for AMPA receptors).

-

Slice Preparation (for neuronal recordings): For studying native receptors, brain slices are prepared from rodents.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions: The extracellular solution contains the agonist for the specific iGluR (e.g., glutamate and glycine (B1666218) for NMDA receptors; AMPA for AMPA receptors). The intracellular solution in the patch pipette contains ions to maintain the cell's resting potential.

-

Data Acquisition: Agonist-evoked currents are recorded in the absence and presence of varying concentrations of the this compound analog.

-

Data Analysis: The concentration-response curve for the inhibition of the agonist-evoked current is plotted to determine the IC50 value of the analog.

[3H]-dizocilpine (MK-801) Binding Assay

This radioligand binding assay is used to investigate the interaction of this compound with the NMDA receptor ion channel. Dizocilpine is a well-characterized open-channel blocker of the NMDA receptor.

Protocol:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue.

-

Binding Incubation: The membranes are incubated with [3H]-dizocilpine in the presence or absence of this compound and its analogs. The incubation buffer contains glutamate and glycine to activate the NMDA receptors.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound [3H]-dizocilpine, is measured by liquid scintillation counting.

-

Data Analysis: The ability of this compound analogs to inhibit the binding of [3H]-dizocilpine is used to determine their affinity for the ion channel binding site.

Signaling Pathways and Molecular Interactions

This compound and its analogs directly modulate glutamatergic signaling by blocking the ion flux through NMDA and AMPA receptors. This has downstream effects on numerous cellular processes, including synaptic plasticity and excitotoxicity.

Figure 3: Simplified diagram illustrating the blockade of glutamatergic signaling by this compound.

Future Directions and Therapeutic Potential

The development of selective this compound analogs has significant implications for both basic research and drug discovery. Selective NMDA receptor antagonists are being investigated for the treatment of neurodegenerative diseases, epilepsy, and chronic pain. Selective AMPA receptor antagonists have potential applications in the treatment of stroke and other conditions associated with excitotoxicity. The detailed understanding of the SAR of this compound provides a roadmap for the design of novel, highly selective iGluR modulators with improved therapeutic profiles. Further research will likely focus on optimizing the pharmacokinetic properties of these analogs to enhance their drug-like characteristics.

References

- 1. Design, Synthesis, and Biological Evaluation of Spider Toxin (this compound) Analogs as NMDA Receptor Antagonists - ProQuest [proquest.com]

- 2. Structure-activity relationship studies of argiotoxins: selective and potent inhibitors of ionotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [논문]Argiotoxin636 inhibits NMDA-activated ion channels expressed in Xenopus oocytes [scienceon.kisti.re.kr]

- 5. Development of potent fluorescent polyamine toxins and application in labeling of ionotropic glutamate receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. argiotoxin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. The spider toxin, argiotoxin636, binds to a Mg2+ site on the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of argiotoxin 636 and analogues: selective antagonists for ionotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Argiotoxin-636: A Technical Guide to its Natural Sources and Isolation for Researchers and Drug Development Professionals

An In-depth Technical Guide

Argiotoxin-636 (ArgTX-636), a potent polyamine neurotoxin, has garnered significant interest within the scientific community for its diverse biological activities, including the antagonism of glutamate (B1630785) receptors and the inhibition of melanogenesis. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound is a n acrylpolyamine toxin naturally found in the venom of orb-weaver spiders belonging to the Araneidae family. The primary and most cited sources of this toxin are:

-

Argiope lobata : This spider species is a well-documented source of this compound and related analogs.[1]

-

Argiope aurantia : Commonly known as the yellow garden spider, its venom also contains a mixture of low molecular weight "argiotoxins," including this compound.

The venom of these spiders is a complex mixture of various compounds, with this compound being a low-molecular-weight component. It is present at picomolar levels within the venom glands.

Isolation and Purification of this compound

The isolation of this compound from crude spider venom is a multi-step process that leverages various chromatographic techniques to separate it from other venom components. The general workflow involves venom collection, initial fractionation by size-exclusion chromatography, followed by ion-exchange and reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.

Venom Collection

The initial and crucial step is the collection of venom from the spiders. A common and effective method is electrical stimulation .

Experimental Protocol: Venom Milking via Electrical Stimulation

-

Spider Anesthetization: Spiders are briefly anesthetized, for example, by exposure to carbon dioxide, to immobilize them and facilitate handling.

-

Electrode Placement: Fine-tipped electrodes are carefully placed at the base of the chelicerae (fangs).

-

Stimulation: A low-voltage electrical pulse is applied, causing the spider to contract its venom glands and excrete venom.

-

Venom Collection: The excreted venom droplet is collected from the tip of the fangs using a microcapillary tube.

-

Pooling and Storage: Venom from multiple spiders is often pooled to obtain sufficient quantities for isolation. The collected venom is then lyophilized (freeze-dried) and stored at -20°C or lower to preserve the integrity of its components.

Chromatographic Purification

A multi-dimensional chromatographic approach is essential for isolating this compound to a high degree of purity.

Experimental Workflow for this compound Isolation

References

Argiotoxin-636: An In-depth Technical Guide on its Effects on Synaptic Transmission

Executive Summary

Argiotoxin-636 (ArgTX-636) is a polyamine neurotoxin isolated from the venom of the orb-weaver spider, Argiope lobata.[1][2] It functions as a potent, non-selective antagonist of ionotropic glutamate (B1630785) receptors (iGluRs), including NMDA, AMPA, and kainate receptors.[1] By physically blocking the open ion channel pore, ArgTX-636 inhibits ion flow and disrupts excitatory synaptic transmission.[1][3] This mechanism of action is both voltage- and use-dependent.[1] The toxin's high affinity for iGluRs makes it a valuable pharmacological tool for studying receptor composition and function.[1][3] Furthermore, its ability to modulate glutamatergic signaling highlights its potential for developing novel therapeutics for neurological disorders characterized by excitotoxicity, such as Alzheimer's disease, as well as for conditions like neuropathic pain.[1][4][5]

Introduction

This compound is a low-molecular-weight neurotoxin belonging to the acylpolyamine family.[1] Its structure is characterized by a polyamine backbone linked to an asparagine residue, which is in turn connected to a 2,4-dihydroxyphenylacetic acid chromophore at its amino group and an arginine residue at its carboxyl group.[1] This unique structure, with its polar functional groups, allows it to interact with and block the ion channels of glutamate receptors, which are fundamental to excitatory neurotransmission in the central nervous system of both insects and mammals.[1][6]

Chemical Structure of this compound:

-

Molecular Formula: C₂₉H₅₂N₁₀O₆[1]

-

IUPAC Name: (2S) - N- { 5 - [ 3 - ( 3 - [ [ (2S)-2-amino-5-(diaminomethylideneamino) pentanoyl ] amino ] propylamino ) propylamino ] pentyl } -2- { [ 2 - (2,4-dihydroxyphenyl) acetyl ] amino } butanediamide[1]

Mechanism of Action on Synaptic Transmission

This compound exerts its primary effect at the postsynaptic membrane by antagonizing the action of the neurotransmitter glutamate.[1] Its mechanism is not competitive with glutamate binding; instead, it acts as an open-channel blocker.[3][7][8]

-

Binding to Glutamate Receptors: ArgTX-636 shows broad-spectrum activity, inhibiting NMDA, AMPA, and kainate receptor subtypes.[1] It has a higher potency for NMDA receptors compared to other iGluRs.[1]

-

Open Channel Blockade: The toxin enters and binds within the ion pore of the glutamate receptor only after the channel has been opened by the binding of glutamate (and a co-agonist, like glycine (B1666218) or D-serine for NMDA receptors).[1][3] This "use-dependent" nature means its inhibitory effect is more pronounced at more active synapses.

-

Voltage-Dependence: The positively charged polyamine tail of ArgTX-636 is drawn into the channel by a negative membrane potential. Depolarization of the membrane can help to expel the toxin from the pore, making the block voltage-dependent.[1][3]

-

Interaction with Ion Channel Sites: In NMDA receptors, ArgTX-636 is suggested to bind to one of the Mg²⁺ binding sites located within the ion channel, providing a novel inhibitory mechanism.[9][10] For AMPA receptors, the sensitivity to ArgTX-636 is critically determined by the Q/R editing site in the pore-lining M2 region of the GluA2 subunit.[11] Receptors lacking the edited GluA2(R) subunit are significantly more permeable to Ca²⁺ and more sensitive to blockade by ArgTX-636.[11]

Quantitative Analysis of Inhibitory Effects

The potency of this compound varies depending on the receptor subtype, the specific subunits expressed, and the experimental preparation. The following table summarizes key quantitative data from various studies.

| Parameter | Receptor/Preparation | Value | Species | Reference |

| IC₅₀ | Muscle-type nAChR | ~15 µM | Torpedo californica | [5] |

| IC₅₀ | α9α10 nAChR | ~200 nM | Rat | [5] |

| Apparent Potency | NMDA Receptor ([³H]-dizocilpine binding) | ~3 µM | Rat (brain membranes) | [9] |

| ED₅₀ | Glutamate-induced depolarization | 7.5 x 10⁻⁸ M (75 nM) | Frog (spinal cord) | [4] |

| EPSC Reduction (50%) | Neuromuscular Synapse (likely non-NMDA) | 4.4 x 10⁻⁷ M (440 nM) | Insect | [7] |

| EPSC Reduction (50%) | Neuromuscular Synapse | 1.6 x 10⁻⁵ M (16 µM) | Frog | [7] |

Key Experimental Protocols

The characterization of this compound's effects relies heavily on electrophysiological and receptor binding assays.

Protocol: Radioligand Binding Assay for NMDA Receptor Interaction

This protocol is based on methodologies used to study the interaction of ArgTX-636 with the NMDA receptor ion channel site labeled by [³H]-dizocilpine (MK-801).[9]

-

Membrane Preparation:

-

Homogenize fresh rat forebrain tissue in ice-cold 0.32 M sucrose (B13894) solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes.

-

Resuspend the resulting pellet in distilled water to induce osmotic lysis and incubate for 30 minutes at 4°C.

-

Centrifuge again at 40,000 x g for 20 minutes. The final pellet, containing well-washed membranes, is resuspended in the assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).

-

-

Binding Assay:

-

In assay tubes, combine the prepared brain membranes (approx. 100-200 µg protein) with a fixed concentration of [³H]-dizocilpine (e.g., 1-5 nM).

-

Add varying concentrations of this compound.

-

Include saturating concentrations of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to ensure NMDA receptors are in an activated state.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Define non-specific binding in the presence of a high concentration of a known channel blocker (e.g., 100 µM dizocilpine).

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [³H]-dizocilpine binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Two-Electrode Voltage Clamp (TEVC) Recording

This protocol describes a typical method for assessing channel block on recombinant receptors expressed in Xenopus laevis oocytes, a common system for studying iGluRs.[3]

-

Oocyte Preparation and Receptor Expression:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes using collagenase treatment.

-

Microinject the oocytes with cRNA encoding the specific glutamate receptor subunits of interest (e.g., GluN1/GluN2A for NMDA receptors, or GluA1 for AMPA receptors).

-

Incubate the oocytes for 2-5 days at 18°C in Barth's solution to allow for receptor expression.

-

-

Electrophysiological Recording:

-